molecular formula C21H17BrN4O2 B2815156 N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-78-3

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2815156
CAS RN: 941893-78-3
M. Wt: 437.297
InChI Key: OSKOEPHUUUQOKF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has been a focus in the synthesis of various pyrazole and pyrazine derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been extensively studied. These derivatives are synthesized through reactions with hydrazonyl bromides and active methylene compounds, leading to a range of biologically active compounds (Abunada et al., 2008). Similarly, the synthesis and enzymatic activity of novel xanthine oxidase inhibitors, incorporating the pyrazolo[1,5-alpha]pyrimidine scaffold, highlight the compound's potential in developing treatments for conditions like gout (Springer et al., 1976).

Biological Activities and Applications

This compound and its derivatives have been studied for various biological activities. A notable example includes the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), targeting cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This research has identified a series of 3-aminopyrazolo[3,4-d]pyrimidinones as candidates for treating cognitive deficits (Li et al., 2016). Additionally, the synthesis of selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents further exemplifies the compound's utility in designing new therapeutic agents (Zaki et al., 2016).

Radiopharmaceutical Applications

In radiopharmacy, derivatives of this compound have been explored for imaging applications. For instance, the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases the compound's application in developing diagnostic tools for neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Research has also focused on the development of novel antimicrobial and anti-inflammatory agents. For example, novel selenolo[2,3-c]pyrazole compounds have shown significant antibacterial and antifungal activities, demonstrating the compound's potential in addressing antimicrobial resistance (Zaki et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid to form the desired product.", "Starting Materials": [ "4-bromo-3-methylbenzoic acid", "thionyl chloride", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid" ], "Reaction": [ "Step 1: React 4-bromo-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a base such as triethylamine to form the desired product, N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide." ] }

CAS RN

941893-78-3

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.297

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-11-16(7-8-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)

InChI Key

OSKOEPHUUUQOKF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br

solubility

not available

Origin of Product

United States

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